5-Chloro-1-phenacylpyrimidin-2-one

Description

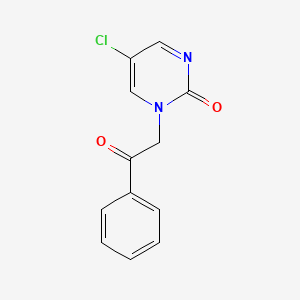

5-Chloro-1-phenacylpyrimidin-2-one is a pyrimidinone derivative characterized by a chlorinated pyrimidine core and a phenacyl substituent. Pyrimidinones are known for their roles in nucleoside analogs and kinase inhibitors, with substituents like chlorine and phenacyl groups influencing electronic properties, solubility, and biological activity . The following analysis focuses on structurally related chlorinated heterocycles from authoritative sources to infer comparative insights.

Properties

CAS No. |

81590-29-6 |

|---|---|

Molecular Formula |

C12H9ClN2O2 |

Molecular Weight |

248.66 g/mol |

IUPAC Name |

5-chloro-1-phenacylpyrimidin-2-one |

InChI |

InChI=1S/C12H9ClN2O2/c13-10-6-14-12(17)15(7-10)8-11(16)9-4-2-1-3-5-9/h1-7H,8H2 |

InChI Key |

XLISFNGIUCGGKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=C(C=NC2=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Data for Chlorinated Heterocycles

Key Observations

Electronic Effects: The pyrimidinone core in A693938 features an electron-withdrawing chlorine atom at C5, which may enhance electrophilic reactivity compared to the pyrrolopyridine system in A698636. The absence of a phenacyl group in both compounds limits direct comparisons with 5-Chloro-1-phenacylpyrimidin-2-one. However, phenacyl substituents are known to increase lipophilicity and steric bulk, which could alter solubility and target engagement relative to these analogs.

Synthetic Utility :

- A693938 is available in larger quantities (up to 25g), suggesting its broader use in scalable synthesis. In contrast, A698638 is offered in smaller quantities (≤1g), possibly due to specialized applications or synthetic complexity .

Biological Relevance: Chlorinated pyrimidinones are frequently employed in kinase inhibitor design, whereas brominated pyrrolopyridines (e.g., A698638) are explored in oncology for their kinase-modulating properties. The dual halogenation in A698638 may enhance binding affinity but could also increase metabolic stability concerns compared to monochlorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.